![molecular formula C17H17N3O5 B187802 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile CAS No. 86143-67-1](/img/structure/B187802.png)
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile, also known as TIC10, is a synthetic small molecule that has been shown to have anti-tumor properties. TIC10 is a member of the spirooxindole family of compounds, which are known for their ability to induce apoptosis in cancer cells.
作用機序
The mechanism of action of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile is not fully understood, but it is believed to involve the activation of the tumor suppressor protein p53. 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has been shown to induce the expression of p53, which in turn leads to the activation of downstream signaling pathways that promote apoptosis in cancer cells.
生化学的および生理学的効果
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has been shown to inhibit the growth of blood vessels, which can help to prevent the spread of cancer. 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has also been shown to increase the production of cytokines, which are immune system signaling molecules that can help to fight cancer.
実験室実験の利点と制限
One of the main advantages of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile as a research tool is its ability to induce apoptosis in a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cell death in cancer cells. However, one limitation of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile is that it has not been extensively studied in non-cancerous cells, so its effects on normal cells are not well understood.
将来の方向性
There are several future directions that could be pursued in the study of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile. One area of research could focus on developing new synthetic methods for producing 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile that are more efficient and cost-effective. Another area of research could focus on identifying new cancer cell lines that are sensitive to 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile, which could help to expand its potential as a cancer treatment. Additionally, more research is needed to understand the long-term effects of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile on normal cells, as well as its potential as a treatment for other diseases beyond cancer.
合成法
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-nitrobenzaldehyde with malononitrile to form a nitro-substituted intermediate. This intermediate is then reacted with 3,4-dimethoxyphenethylamine to form a spirocyclic intermediate, which is then subjected to a series of chemical reactions to yield 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile.
科学的研究の応用
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has been the subject of extensive scientific research due to its potential as a cancer treatment. In vitro studies have shown that 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile induces apoptosis in a variety of cancer cell lines, including melanoma, glioblastoma, and colon cancer. In vivo studies have also shown that 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has anti-tumor properties, and can significantly reduce tumor growth in mice.
特性
CAS番号 |
86143-67-1 |
|---|---|
製品名 |
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile |
分子式 |
C17H17N3O5 |
分子量 |
343.33 g/mol |
IUPAC名 |
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile |
InChI |
InChI=1S/C17H17N3O5/c1-22-16(23-2)14(9-18,10-19)15(17(16,24-3)25-4)11-7-5-6-8-12(11)20-13(15)21/h5-8H,1-4H3,(H,20,21) |
InChIキー |
AZXRBSJKZFRVPZ-UHFFFAOYSA-N |
SMILES |
COC1(C(C2(C1(OC)OC)C3=CC=CC=C3NC2=O)(C#N)C#N)OC |
正規SMILES |
COC1(C(C2(C1(OC)OC)C3=CC=CC=C3NC2=O)(C#N)C#N)OC |
その他のCAS番号 |
86143-67-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



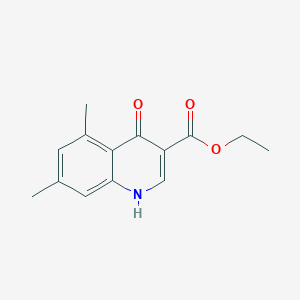

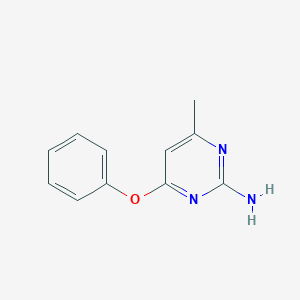


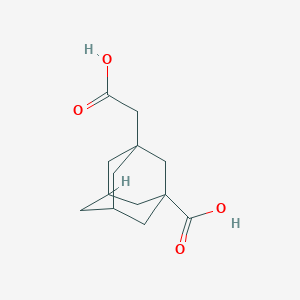

![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
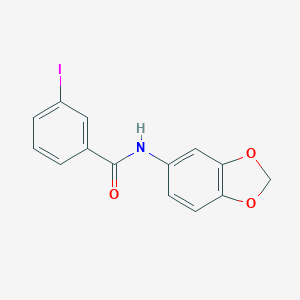
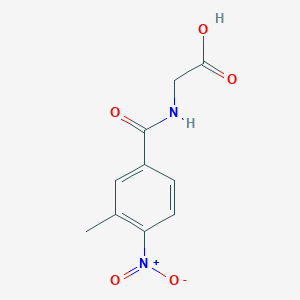
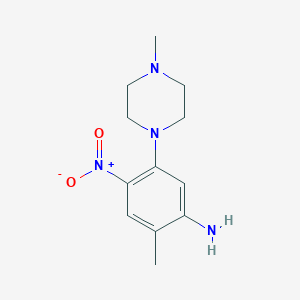
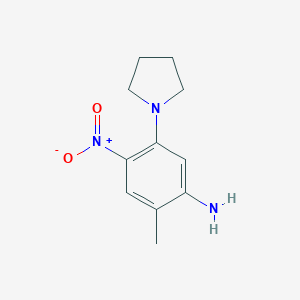
![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)
![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)